molecular formula C14H13Br2NO2S B7456720 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide

4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide

Cat. No. B7456720
M. Wt: 419.1 g/mol
InChI Key: NPHHABACILSIGD-UHFFFAOYSA-N
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Description

4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide, also known as BBDS, is a chemical compound that has been widely used in scientific research. BBDS is a sulfonamide derivative that has shown promising results in various experimental models.

Mechanism of Action

4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide inhibits carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, which is an important step in various physiological processes.
Biochemical and Physiological Effects:
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has been found to have various biochemical and physiological effects. Inhibition of carbonic anhydrase IX by 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to reduce the growth and proliferation of cancer cells. 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has also been found to reduce the production of stomach acid, making it a potential candidate for the treatment of acid-related disorders such as gastroesophageal reflux disease.

Advantages and Limitations for Lab Experiments

4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide is also relatively inexpensive compared to other carbonic anhydrase inhibitors. However, 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide also has low selectivity for carbonic anhydrase enzymes, which can lead to off-target effects.

Future Directions

There are several future directions for the research on 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide. One potential direction is the development of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide derivatives with increased selectivity for carbonic anhydrase enzymes. Another direction is the investigation of the potential of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide as a treatment for acid-related disorders. Additionally, the anticancer properties of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide can be further explored for the development of novel anticancer drugs. Finally, the use of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide in combination with other drugs can be investigated to enhance its therapeutic potential.
Conclusion:
In conclusion, 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide is a promising compound that has shown potential in various scientific research studies. Its ability to inhibit carbonic anhydrase enzymes makes it a potential candidate for the development of anticancer drugs and the treatment of acid-related disorders. However, further research is needed to explore its full potential and overcome its limitations.

Synthesis Methods

4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide can be synthesized by reacting 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide with a base such as sodium hydroxide. The reaction takes place at room temperature and results in the formation of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide as a white powder.

Scientific Research Applications

4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has been used in various scientific research studies due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a group of enzymes that play an important role in various physiological processes such as acid-base balance, respiration, and ion transport. 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has been found to inhibit carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This makes 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br2NO2S/c1-9-8-14(10(2)7-13(9)16)20(18,19)17-12-5-3-11(15)4-6-12/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHHABACILSIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br2NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide

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